
N-acetylglycyl-N-cyclohexylisovalinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetylglycyl-N-cyclohexylisovalinamide is a synthetic amide derivative characterized by a hybrid structure combining acetylated glycine, a cyclohexyl group, and an isovalinamide moiety. The compound’s synthesis likely involves multi-step coupling reactions, analogous to methods described for related cyclohexyl-containing amides (e.g., N-(carboxymethyl)cycloheximide derivatives, which employ PyBOP-mediated coupling and HPLC purification) .
Preparation Methods
The synthesis of N-acetylglycyl-N-cyclohexylisovalinamide typically occurs through chemical reactions in the laboratory. Common synthetic methods involve multi-step reactions, including organic synthesis and purification processes.
Chemical Reactions Analysis
Hydrolysis of the Amide Bond
The amide bond in N-acetylglycyl-N-cyclohexylisovalinamide undergoes hydrolysis under acidic or basic conditions, yielding glycine and cyclohexylamine as primary products. This reaction is fundamental to understanding the compound’s stability and degradation pathways.
Reaction Conditions and Products
Condition | Reactants | Products | Notes |
---|---|---|---|
Acidic (e.g., HCl) | H₂O, H⁺ | Glycine + Cyclohexylamine + Acetic Acid | Proceeds via protonation of the amide carbonyl, enhancing electrophilicity. |
Basic (e.g., NaOH) | H₂O, OH⁻ | Glycine + Cyclohexylamine + Acetate | Nucleophilic attack by hydroxide on the carbonyl carbon. |
Kinetic Considerations :
-
Acidic hydrolysis typically requires elevated temperatures (e.g., reflux), while basic hydrolysis may proceed at room temperature depending on the base strength.
-
Reaction rates are influenced by steric hindrance from the cyclohexyl group, which may slow hydrolysis compared to simpler amides.
Cyclization Reactions
While direct experimental data on cyclization is limited for this compound, studies on structurally similar N-acetyl enamines suggest potential reactivity with hypervalent iodane reagents. These reactions could lead to intramolecular cyclization or intermolecular condensation, forming heterocycles like oxazoles or imidazoles .
Hypothesized Reaction Pathway
-
Activation : Hypervalent iodane reagents (e.g., PhI(OAc)₂) oxidize the enamine moiety, generating an electrophilic intermediate.
-
Cyclization : Intramolecular attack by the acetyl oxygen or nitrogen forms a five-membered ring (oxazole or imidazole derivatives).
-
Byproducts : Acetic acid or other leaving groups are eliminated .
Factors Influencing Selectivity :
-
Substituent Effects : The cyclohexyl group may sterically favor intermolecular reactions over intramolecular pathways.
-
Solvent : Polar aprotic solvents (e.g., DMF) enhance reagent solubility and reaction efficiency .
Functional Group Reactivity
The compound’s acetyl and cyclohexyl groups contribute to its reactivity:
Acetyl Group
-
Acylation : May act as an acylating agent under nucleophilic conditions (e.g., with amines or alcohols).
-
Reduction : Lithium aluminum hydride (LiAlH₄) could reduce the acetyl carbonyl to a hydroxymethyl group, though this has not been experimentally verified.
Cyclohexyl Group
-
Oxidation : Resistant to mild oxidants (e.g., KMnO₄) but may undergo ring-opening under strong oxidative conditions (e.g., ozonolysis).
-
Steric Effects : Hinders nucleophilic attacks on adjacent functional groups.
Synthetic and Mechanistic Insights
The compound’s synthesis involves multi-step procedures, including:
-
Coupling Reactions : Amide bond formation between glycine derivatives and cyclohexylisovalinamide precursors using coupling agents like DCC (dicyclohexylcarbodiimide).
-
Protection/Deprotection : Acetyl groups are introduced via acetylation of primary amines, requiring anhydrous conditions.
Purification Methods :
-
Chromatography : Silica gel or HPLC for isolating the pure compound.
-
Recrystallization : Ethanol/water mixtures are commonly used.
Scientific Research Applications
Pharmacological Properties
N-acetylglycyl-N-cyclohexylisovalinamide exhibits several pharmacological activities, primarily in pain management and inflammation reduction. Its structure suggests that it may interact with specific biological targets, leading to diverse therapeutic effects.
Analgesic Activity
Research indicates that this compound possesses significant analgesic properties. In murine models, it has been shown to reduce pain responses in both acute and chronic pain scenarios.
- Case Study : A study evaluated its effectiveness in a formalin-induced pain model, where it significantly decreased the pain response compared to control groups. The compound was administered at varying doses, demonstrating a dose-dependent response.
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties, making it a candidate for treating conditions characterized by inflammation.
- Data Table: Anti-inflammatory Activity
Model Used | Dose (µmol/kg) | Result |
---|---|---|
Carrageenan-induced edema | 50 | Significant reduction in paw swelling |
LPS-stimulated macrophages | 100 | TNF-alpha reduction by 40% |
Cancer Research Applications
This compound has been investigated for its anticancer potential, particularly due to its ability to induce apoptosis in cancer cells.
Antitumor Activity
In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines.
- Case Study : In an evaluation of human breast cancer cells (MCF-7), this compound displayed a dose-dependent decrease in cell viability with an IC50 value of 12 µM after 48 hours of treatment.
- Data Table: Antitumor Activity
Cell Line | IC50 (µM) | Observed Effect |
---|---|---|
MCF-7 | 12 | Significant cytotoxicity |
A549 (lung cancer) | 15 | Moderate cytotoxicity |
Pathway Involvement
Preliminary findings suggest that the compound may inhibit pro-inflammatory cytokines and promote apoptotic pathways in cancer cells:
- Inflammatory Pathways : Reduction of IL-6 and TNF-alpha levels in macrophages indicates its role in modulating inflammatory responses.
- Apoptosis Induction : Activation of caspase pathways has been observed in cancer cell lines treated with the compound.
Conclusion and Future Directions
This compound shows promise as a therapeutic agent with applications in pain management, inflammation reduction, and cancer treatment. Further research is necessary to fully elucidate its mechanisms of action and to explore its efficacy in clinical settings.
Mechanism of Action
The compound’s mechanism of action involves interactions with molecular targets and pathways. Further research is needed to fully elucidate its effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural and functional differences between N-acetylglycyl-N-cyclohexylisovalinamide and related compounds:
Key Observations:
Structural Complexity : this compound is more structurally complex than simpler cyclohexyl acetamides (e.g., compounds in ), featuring an acetylated glycine and branched isovalinamide chain. This complexity may confer unique binding properties but complicates synthesis.
Functional Group Impact: The acetyl-glycyl moiety in the target compound distinguishes it from 2-amino-N-cyclohexyl-N-ethylacetamide HCl , which lacks acetyl protection. Acetylation could enhance metabolic stability.
Research Findings and Implications
- Stability and Solubility: Cyclohexyl-containing compounds (e.g., ) often exhibit moderate water solubility due to hydrophobic cyclohexyl groups, necessitating hydrochloride salt forms for improved handling. This compound’s acetyl and amide groups may enhance solubility relative to non-polar adamantyl derivatives .
- Biological Activity : Adamantyl derivatives in are linked to antiviral or enzyme-inhibitory activity, suggesting that the target compound’s isovalinamide group could similarly interact with hydrophobic enzyme pockets.
- Safety Considerations : Cyclohexyl-containing compounds (e.g., N-Cyclohexylsulfamic Acid ) require precautions such as protective gloves and eye protection during handling. The target compound’s safety profile remains unstudied but likely aligns with these guidelines.
Q & A
Basic Research Questions
Q. How can researchers accurately characterize the structural and physicochemical properties of N-acetylglycyl-N-cyclohexylisovalinamide?
- Methodological Answer : Employ a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) to confirm molecular structure and purity. For physicochemical properties, use differential scanning calorimetry (DSC) to determine melting points and thermogravimetric analysis (TGA) to assess thermal stability. Solubility profiles should be established across polar (e.g., DMSO, water) and nonpolar solvents (e.g., hexane) using UV-Vis spectrophotometry. Cross-validate results with computational chemistry tools (e.g., density functional theory) to predict electronic properties .
Q. What purification strategies are recommended for isolating N-acetylglycyl-N-cyclohexylisovalinamide from complex reaction mixtures?
- Methodological Answer : Optimize column chromatography using silica gel or reverse-phase C18 stationary phases, with gradient elution (e.g., 10–100% acetonitrile in water). Monitor fractions via thin-layer chromatography (TLC) with ninhydrin staining for amine detection. For large-scale purification, consider recrystallization in ethanol/water mixtures. Validate purity using HPLC with a photodiode array detector (PDA) to ensure >95% homogeneity .
Q. What safety protocols are critical when handling N-acetylglycyl-N-cyclohexylisovalylamide in laboratory settings?
- Methodological Answer : Use fume hoods for all synthesis steps to minimize inhalation risks. Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose of waste according to OSHA Hazard Communication Standard (29 CFR 1910.1200). Store the compound in airtight containers under nitrogen at –20°C to prevent degradation .
Advanced Research Questions
Q. How should researchers design experiments to investigate the bioactivity of N-acetylglycyl-N-cyclohexylisovalinamide in preclinical models?
- Methodological Answer : Follow NIH guidelines for preclinical studies:
- Use in vitro assays (e.g., enzyme inhibition or cell viability assays) to establish dose-response curves (IC₅₀/EC₅₀).
- For in vivo testing, select animal models (e.g., rodents) with rigorous sample-size calculations (power ≥0.8) to minimize Type I/II errors.
- Include positive/negative controls and blinded assessments to reduce bias. Document all parameters (e.g., temperature, humidity) to ensure reproducibility .
Q. How can contradictory data in stability studies of N-acetylglycyl-N-cyclohexylisovalinamide be resolved?
- Methodological Answer : Conduct accelerated stability studies under ICH Q1A(R2) conditions (40°C/75% RH for 6 months) with periodic HPLC analysis. Use statistical tools (e.g., ANOVA with Tukey’s post hoc test) to identify outliers. Investigate degradation pathways via LC-MS/MS to detect byproducts (e.g., hydrolyzed or oxidized derivatives). Compare findings with computational degradation models (e.g., Arrhenius equation predictions) .
Q. What analytical methods are most robust for quantifying trace impurities in N-acetylglycyl-N-cyclohexylisovalinamide batches?
- Methodological Answer : Implement ultra-high-performance liquid chromatography (UHPLC) coupled with charged aerosol detection (CAD) for non-UV-active impurities. For structural identification, use quadrupole time-of-flight (Q-TOF) MS. Validate methods per ICH Q2(R1), including limits of detection (LOD <0.1%) and precision (RSD <2%). Cross-reference impurity profiles with synthetic byproduct libraries .
Q. How can researchers optimize synthetic routes to improve the yield of N-acetylglycyl-N-cyclohexylisovalinamide?
- Methodological Answer : Apply design of experiments (DoE) to evaluate reaction variables (e.g., temperature, catalyst loading, solvent polarity). Use response surface methodology (RSM) to identify optimal conditions. Monitor intermediates via inline FTIR spectroscopy. For enantiomeric purity, employ chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) in preparative HPLC .
Q. Data Analysis and Reporting
Q. What statistical approaches are essential for interpreting dose-dependent effects in N-acetylglycyl-N-cyclohexylisovalinamide studies?
- Methodological Answer : Use nonlinear regression (e.g., Hill equation) to model dose-response relationships. Apply the Shapiro-Wilk test to assess data normality and Welch’s t-test for non-equal variances. Report confidence intervals (95% CI) and effect sizes (e.g., Cohen’s d) for transparency. For high-dimensional data (e.g., omics), apply false discovery rate (FDR) correction .
Q. How should researchers present spectral data (NMR, MS) for N-acetylglycyl-N-cyclohexylisovalinamide in publications?
- Methodological Answer : Annotate NMR spectra with δ values (ppm), multiplicity, and coupling constants (J in Hz). For HRMS, report observed vs. calculated m/z values with <5 ppm error. Include raw data in supplementary materials and adhere to journal-specific formatting (e.g., ACS Style Guide). Use MestReNova or ACD/Labs for spectral processing .
Q. Interdisciplinary Applications
Q. How can N-acetylglycyl-N-cyclohexylisovalinamide be integrated into studies of peptide-mimetic drug design?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities with target proteins (e.g., proteases). Synthesize analogs with modified cyclohexyl or acetyl groups and compare pharmacokinetic properties (e.g., logP, plasma stability). Validate in silico predictions with surface plasmon resonance (SPR) for binding kinetics .
Properties
Molecular Formula |
C15H27N3O3 |
---|---|
Molecular Weight |
297.39 g/mol |
IUPAC Name |
2-[(2-acetamidoacetyl)amino]-N-cyclohexyl-2-methylbutanamide |
InChI |
InChI=1S/C15H27N3O3/c1-4-15(3,18-13(20)10-16-11(2)19)14(21)17-12-8-6-5-7-9-12/h12H,4-10H2,1-3H3,(H,16,19)(H,17,21)(H,18,20) |
InChI Key |
PNVRMQYAUXPYHN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C(=O)NC1CCCCC1)NC(=O)CNC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.